molecular formula C17H18F2N2O3S B11114422 1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(2,4-Difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B11114422
M. Wt: 368.4 g/mol
InChI Key: OIWUAJCGVCXNBX-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine: is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Preparation of 2,4-difluorobenzenesulfonyl chloride: This can be achieved by reacting 2,4-difluorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of the piperazine derivative: The 2,4-difluorobenzenesulfonyl chloride is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 1-(2,4-difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine: can undergo various chemical reactions, including:

    Nucleophilic substitution: The difluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(2,4-Difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: It can be used in the design of novel materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluorobenzenesulfonyl group can enhance the compound’s ability to bind to specific targets, while the methoxyphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
  • 1-(2,4-Difluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine
  • 1-(2,4-Difluorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

Uniqueness

1-(2,4-Difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine: is unique due to the specific combination of the difluorobenzenesulfonyl and methoxyphenyl groups. This combination can result in distinct biological activities and physicochemical properties compared to similar compounds. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable compound in drug development and other scientific research applications.

Properties

Molecular Formula

C17H18F2N2O3S

Molecular Weight

368.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C17H18F2N2O3S/c1-24-16-5-3-2-4-15(16)20-8-10-21(11-9-20)25(22,23)17-7-6-13(18)12-14(17)19/h2-7,12H,8-11H2,1H3

InChI Key

OIWUAJCGVCXNBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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